Raloxifene-d4-4'-glucuronide
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Overview
Description
Raloxifene-d4-4’-glucuronide: is a deuterated form of raloxifene-4’-glucuronide, which is a metabolite of raloxifene. Raloxifene is a selective estrogen receptor modulator used primarily for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women . The deuterated form, raloxifene-d4-4’-glucuronide, is often used in scientific research to study the pharmacokinetics and metabolism of raloxifene.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of raloxifene-d4-4’-glucuronide can be achieved through microbial bioconversion. The microorganism Streptomyces sp NRRL 21489 is used to convert raloxifene into its glucuronidated forms . The biotransformation process involves tank fermentation, followed by purification and characterization using techniques such as UV, LC/MS, and NMR spectroscopy .
Industrial Production Methods: : While chemical routes exist for synthesizing mono-glucuronides of raloxifene, they are not sufficient for large-scale production. The microbial process using Streptomyces sp NRRL 21489 is scalable and has been successfully used to produce the required glucuronidated compounds for clinical trials .
Chemical Reactions Analysis
Types of Reactions: : Raloxifene-d4-4’-glucuronide primarily undergoes glucuronidation, a process where glucuronic acid is added to the compound.
Common Reagents and Conditions: : The glucuronidation reaction typically involves the use of uridine diphosphate-glucuronic acid (UDPGA) as a co-substrate and UGT enzymes. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .
Major Products: : The major product of the glucuronidation reaction is raloxifene-d4-4’-glucuronide itself. This compound is a stable metabolite and is used in various pharmacokinetic studies .
Scientific Research Applications
Chemistry: : Raloxifene-d4-4’-glucuronide is used as a reference standard in analytical chemistry to study the metabolism of raloxifene. It helps in understanding the pharmacokinetics and bioavailability of raloxifene in the human body .
Biology: : In biological research, this compound is used to study the role of UGT enzymes in drug metabolism. It helps in identifying genetic polymorphisms that affect the metabolism of raloxifene .
Medicine: : Raloxifene-d4-4’-glucuronide is used in clinical studies to monitor the levels of raloxifene and its metabolites in patients undergoing treatment for osteoporosis and breast cancer .
Industry: : In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for the quantification of raloxifene and its metabolites in biological samples .
Mechanism of Action
Raloxifene-d4-4’-glucuronide exerts its effects by binding to estrogen receptors. As a selective estrogen receptor modulator, it acts as an estrogen agonist in bone and liver tissues, increasing bone mineral density and reducing levels of low-density lipoprotein cholesterol . In breast and uterine tissues, it acts as an estrogen antagonist, thereby reducing the risk of breast cancer . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Raloxifene-6-glucuronide: Another metabolite of raloxifene, formed through glucuronidation at a different position on the molecule.
Raloxifene-27-glucuronide: A less common metabolite of raloxifene, also formed through glucuronidation.
Uniqueness: : Raloxifene-d4-4’-glucuronide is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry .
Properties
CAS No. |
1279033-52-1 |
---|---|
Molecular Formula |
C34H31NO10SD4 |
Molecular Weight |
653.75 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
182507-22-8 (unlabelled) |
Synonyms |
4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-D-c acid |
tag |
Raloxifene Impurities |
Origin of Product |
United States |
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